3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
CAS No.: 888444-51-7
VCID: VC7187666
Molecular Formula: C20H19ClN2O4
Molecular Weight: 386.83
* For research use only. Not for human or veterinary use.

Description |
3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound with a specific molecular structure that includes a benzofuran core, a chloropropanamido group, and an ethoxyphenyl moiety. This compound is identified by its CAS number, 888444-51-7, and has a molecular formula of C20H19ClN2O4, with a molecular weight of 386.8 g/mol . Biological Activity and ApplicationsWhile specific biological activities or applications of 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide are not well-documented, compounds with similar structures often exhibit pharmacological properties due to their ability to interact with biological targets. Further research is needed to explore its potential uses in medicine or other fields. Comparison with Similar CompoundsOther compounds in the benzofuran class, such as 3-(3,4-diethoxybenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide (CAS: 862977-52-4), have been studied for their chemical and physical properties. This compound has a molecular weight of 462.5 g/mol and exhibits different substituents on the benzofuran core .
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 888444-51-7 | |||||||||
Product Name | 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |||||||||
Molecular Formula | C20H19ClN2O4 | |||||||||
Molecular Weight | 386.83 | |||||||||
IUPAC Name | 3-(2-chloropropanoylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |||||||||
Standard InChI | InChI=1S/C20H19ClN2O4/c1-3-26-16-11-7-5-9-14(16)22-20(25)18-17(23-19(24)12(2)21)13-8-4-6-10-15(13)27-18/h4-12H,3H2,1-2H3,(H,22,25)(H,23,24) | |||||||||
Standard InChIKey | DOLTXVYIBJWDBF-UHFFFAOYSA-N | |||||||||
SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)Cl | |||||||||
Solubility | not available | |||||||||
PubChem Compound | 16817414 | |||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume